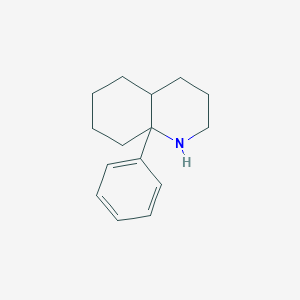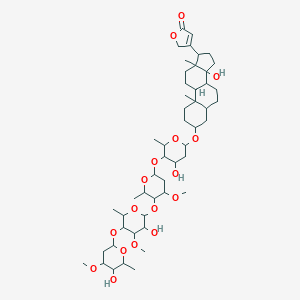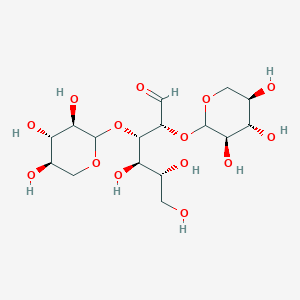![molecular formula C19H20BrClN2O3 B238406 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as BCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BCPB is a benzamide derivative that has been synthesized using a specific method, which will be discussed in The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, this paper will explore future directions for BCPB research.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and ion channels. 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to modulate the activity of potassium and calcium ion channels, which play important roles in cellular signaling.
Effets Biochimiques Et Physiologiques
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to protect against oxidative stress and to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is relatively easy to synthesize and purify, making it a cost-effective research tool. However, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide research. One potential direction is the development of 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide could be studied in animal models to further explore its potential applications in cancer research and neuroscience.
Méthodes De Synthèse
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of 3-methoxy-4-nitrobenzoic acid, which is then reduced to 3-methoxy-4-aminobenzoic acid. The next step involves the coupling of 3-methoxy-4-aminobenzoic acid with pentanoyl chloride to form 3-methoxy-4-(pentanoylamino)benzoic acid. This compound is then coupled with 5-bromo-2-chlorobenzoyl chloride to form 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential as a neuroprotective agent and for its ability to modulate the activity of ion channels. In drug discovery, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been used as a lead compound for the development of new drugs.
Propriétés
Nom du produit |
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H20BrClN2O3 |
Poids moléculaire |
439.7 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H20BrClN2O3/c1-3-4-5-18(24)23-16-9-7-13(11-17(16)26-2)22-19(25)14-10-12(20)6-8-15(14)21/h6-11H,3-5H2,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
LBXKASLFTDMNTQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)


![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)


![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)